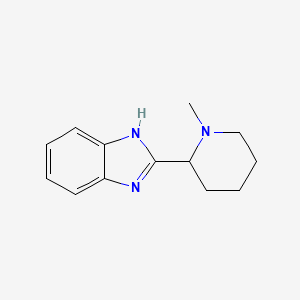
2-(1-Methylpiperidin-2-yl)-1H-benzimidazole
説明
“2-(1-Methylpiperidin-2-yl)ethanamine” is a chemical compound with the empirical formula C8H18N2 and a molecular weight of 142.24 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for “2-(1-Methylpiperidin-2-yl)ethanamine” is CN1CCCCC1CCN . The InChI is 1S/C8H18N2/c1-10-7-3-2-4-8(10)5-6-9/h8H,2-7,9H2,1H3 .Physical And Chemical Properties Analysis
“2-(1-Methylpiperidin-2-yl)ethanamine” is a solid at room temperature . More detailed physical and chemical properties are not available.科学的研究の応用
Antimicrobial and Antifungal Applications
- A study by Kuş et al. (1996) synthesized a series of piperidinyl benzimidazole derivatives, including structures similar to 2-(1-Methylpiperidin-2-yl)-1H-benzimidazole, which displayed notable in vitro antibacterial and antifungal activities. Particularly, some compounds showed exceptional antifungal effectiveness (Kuş et al., 1996).
Antioxidant Activity and Glucosidase Inhibition
- Özil et al. (2018) conducted research on benzimidazole derivatives containing piperazine or morpholine skeletons, which exhibited substantial in vitro antioxidant activities and α-glucosidase inhibitory potential. These findings highlight the potential of benzimidazole derivatives in oxidative stress-related therapeutic applications (Özil et al., 2018).
DNA Topoisomerase I Inhibition
- A study by Alpan et al. (2007) revealed that certain 1H-benzimidazole derivatives, including compounds structurally related to this compound, act as inhibitors of mammalian type I DNA topoisomerase, suggesting their potential in cancer treatment or genetic research (Alpan et al., 2007).
Crystal Structure Analysis
- Research by Ozbey et al. (2001) focused on the crystal structure of benzimidazole derivatives, providing detailed structural insights that are essential for understanding their biological activity and interaction with biological molecules (Ozbey et al., 2001).
QSAR Model for Antibacterial Agents
- Sharma et al. (2012) explored the synthesis and quantitative structure-activity relationship (QSAR) of benzimidazole derivatives, suggesting their potential as antibacterial agents. This research aids in understanding the relationship between molecular structure and biological activity (Sharma et al., 2012).
Antimicrobial Activity of Mannich Bases
- Vyas et al. (2008) synthesized 2-substituted benzimidazoles using aminomethylation reactions, which were then screened for antimicrobial activities. These compounds, related to this compound, showed promising results in combating microbial infections (Vyas et al., 2008).
Anticancer Potential
- Research by Varshney et al. (2015) investigated the anticancer potential of benzimidazole derivatives, including those structurally similar to this compound. They demonstrated cytotoxic effects against various cancer cell lines, indicating the potential use of these compounds in cancer therapy (Varshney et al., 2015).
- Another study by Rashid (2020) designed bis-benzimidazole compounds with promising anticancer activities, as determined by screening against the NCI 60 cell line panel. This research underscores the potential of benzimidazole derivatives in developing new cancer treatments (Rashid, 2020).
Efficient Synthesis Methods
- Alcalde et al. (1992) developed an efficient synthesis method for 2-substituted benzimidazoles, which can be applied to the synthesis of compounds like this compound. This method facilitates the production of these compounds for further research and potential applications (Alcalde et al., 1992).
DNA Binding and Cytotoxicity
- Paul et al. (2015) synthesized benzimidazole compounds that showed significant DNA binding properties and cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Paul et al., 2015).
特性
IUPAC Name |
2-(1-methylpiperidin-2-yl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-16-9-5-4-8-12(16)13-14-10-6-2-3-7-11(10)15-13/h2-3,6-7,12H,4-5,8-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEACLUWMRTYPNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10523917 | |
| Record name | 2-(1-Methylpiperidin-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51785-25-2 | |
| Record name | 2-(1-Methylpiperidin-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



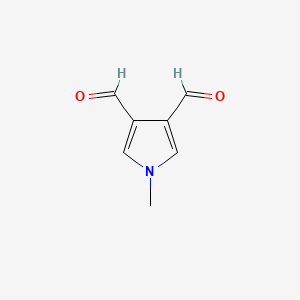
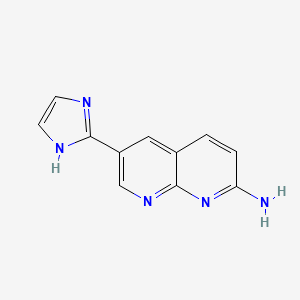


![[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]acetic acid](/img/structure/B3352874.png)

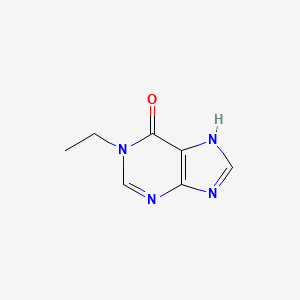
![1H-pyrrolo[2,1-c][1,4]thiazine](/img/structure/B3352888.png)


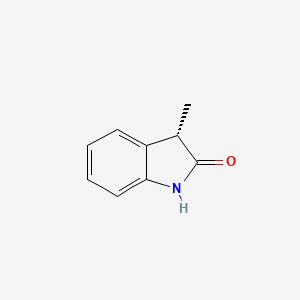
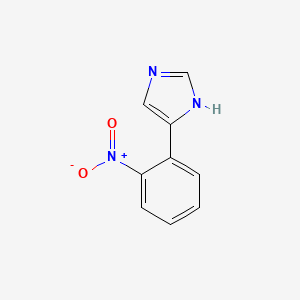

![Ethyl [(1H-imidazol-2-yl)methyl]carbamate](/img/structure/B3352938.png)